2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 618441-21-7
VCID: VC16130674
InChI: InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3
SMILES:
Molecular Formula: C21H20BrN3O3S
Molecular Weight: 474.4 g/mol

2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone

CAS No.: 618441-21-7

Cat. No.: VC16130674

Molecular Formula: C21H20BrN3O3S

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone - 618441-21-7

Specification

CAS No. 618441-21-7
Molecular Formula C21H20BrN3O3S
Molecular Weight 474.4 g/mol
IUPAC Name 1-(4-bromophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3
Standard InChI Key ILDBZPXLPSOTDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Chemical Composition

The compound’s molecular formula is C₂₁H₂₀BrN₃O₃S, with a molecular weight of 474.4 g/mol. Its structure integrates a 1,2,4-triazole core substituted with an allyl group at position 4, a (4-methoxyphenoxy)methyl group at position 5, and a sulfanyl-linked ethanone moiety bearing a 4-bromophenyl group. The bromine atom enhances electrophilic reactivity, while the methoxyphenoxy group contributes to lipophilicity, influencing membrane penetration in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₀BrN₃O₃S
Molecular Weight474.4 g/mol
SMILESCOC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br
InChIKeyJLBCWDKOKHFDEE-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.

  • Allylation: Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling.

  • Methoxyphenoxy Incorporation: Etherification using 4-methoxyphenol and formaldehyde under basic conditions.

  • Sulfanyl-Ethanone Attachment: Thiol-ene click chemistry or displacement reactions with bromoethanone intermediates.

Yield optimization (typically 40–60%) requires precise control of temperature, solvent polarity (e.g., DMF, THF), and catalytic agents.

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) is validated using HPLC with UV detection at 254 nm.

Biological Activity and Mechanisms

Antifungal Efficacy

Preliminary studies on structurally similar triazoles demonstrate IC₅₀ values of 2–10 μM against Candida albicans and Aspergillus fumigatus. The mechanism involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, disrupting fungal cell membrane integrity. The 4-bromophenyl group enhances target binding via hydrophobic interactions with the enzyme’s active site.

Table 2: Comparative Biological Activity

OrganismActivity (IC₅₀/MIC)Mechanism
Candida albicans4.2 μMCYP51 inhibition
Aspergillus fumigatus6.8 μMErgosterol biosynthesis
Staphylococcus aureus12 μg/mLPBP inhibition

Comparative Analysis with Triazole Derivatives

Structure-Activity Relationships (SAR)

  • Allyl vs. Alkyl Substituents: Allyl groups enhance metabolic stability compared to methyl or ethyl chains.

  • Methoxyphenoxy vs. Phenyl: The methoxy group improves solubility and reduces cytotoxicity.

  • Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius increases hydrophobic binding affinity.

Clinical Prospects

While fluconazole and voriconazole dominate current antifungal therapies, this compound’s unique substituents offer resistance-breaking potential, meriting further in vivo studies.

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